2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride
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Overview
Description
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common method includes the reaction of 4-methoxyaniline with 2-chloroquinoline-4-carboxylic acid under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to enhance the reaction rate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific chemical structure and properties. Similar compounds include:
Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents, leading to variations in their chemical and biological properties.
4-methoxyphenyl derivatives: These compounds have the 4-methoxyphenyl group but may differ in other parts of their structure.
The uniqueness of this compound lies in its combination of the quinoline and 4-methoxyphenyl groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRAYGPBGPWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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